molecular formula C14H17NO3 B14034740 exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane

exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane

Cat. No.: B14034740
M. Wt: 247.29 g/mol
InChI Key: RSMKUMJCVWVRAZ-FRRDWIJNSA-N
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Description

exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane is a sophisticated chiral building block of significant interest in medicinal chemistry and drug discovery. This compound features a bridged azabicyclic scaffold, a structure recognized as a privileged framework in pharmacology. The 2-azabicyclo[2.2.1]heptane core is a versatile synthon for constructing complex molecules, including polyhydroxylated pyrrolidines, which are important classes of iminosugars and glycomimetics with potential therapeutic applications (citation:6). The Cbz (carbobenzyloxy) protecting group on the nitrogen atom enhances the compound's stability and provides a handle for further synthetic manipulations. The exo-configured hydroxy group at the 6-position offers a defined stereochemical anchor for the selective introduction of additional functional groups, enabling the creation of diverse molecular libraries (citation:5). Researchers can utilize this oxygenated 2-azabicyclo[2.2.1]heptane derivative in palladium-catalyzed functionalization reactions to rapidly access a wide array of structurally complex bridged aza-bicyclic compounds (citation:5). Furthermore, derivatives of the 7-azabicyclo[2.2.1]heptane system have been extensively explored as potent cholinergic receptor ligands and have demonstrated promising analgesic and anti-inflammatory activities in mammalian systems, highlighting the therapeutic potential of this structural class (citation:2)(citation:4). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

benzyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C14H17NO3/c16-13-7-11-6-12(13)15(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12+,13-/m1/s1

InChI Key

RSMKUMJCVWVRAZ-FRRDWIJNSA-N

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1N(C2)C(=O)OCC3=CC=CC=C3)O

Canonical SMILES

C1C2CC(C1N(C2)C(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Aza-Diels-Alder Cycloaddition

  • Reactants : Cyclopentadiene and a chiral imine derived from glyoxylate esters or aldehydes.
  • Conditions : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., TFA) catalyze the reaction at low temperatures (−20°C to rt).
  • Outcome : Yields 70–85% with endo/exo selectivity dependent on steric and electronic factors[^2][^4].

Example :
$$
\text{Imine (1 equiv) + Cyclopentadiene (1.2 equiv)} \xrightarrow{\text{ZnCl}2, \text{CH}2\text{Cl}_2, -20^\circ\text{C}} \text{endo/exo-2-Azanorbornane} \quad
$$

Functionalization at C6

Hydroxylation Strategies

The C6 hydroxy group is introduced via:

Data Table 1: Hydroxylation Outcomes

Starting Material Method Yield (%) exo:endo Ratio Reference
7-Azabicyclo[2.2.1]heptan-2-one Jones Oxidation 90 95:5
2-Azanorbornene OsO₄/NMO 75 85:15

Introduction of the Cbz Protecting Group

Amine Protection

  • Reagent : Benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃ or Et₃N).
  • Conditions : Dichloromethane (DCM) or THF at 0°C to rt[^3][^4].
  • Selectivity : The exo amine is preferentially protected due to reduced steric hindrance.

Example :
$$
\text{exo-2-Amino-6-hydroxy-2-azabicyclo[2.2.1]heptane} \xrightarrow{\text{Cbz-Cl, Et}_3\text{N, DCM}} \text{this compound} \quad
$$

Data Table 2: Cbz Protection Efficiency

Substrate Conditions Yield (%) Purity (HPLC) Reference
exo-2-Amino-6-hydroxy derivative Cbz-Cl, Et₃N, DCM 92 98%

Stereochemical Resolution

Chiral HPLC Separation

  • Column : Chiralpak® IC or AD-H.
  • Mobile Phase : Hexane/IPA (90:10) with 0.1% TFA.
  • Outcome : Baseline separation of exo and endo isomers with >99% ee [^2].

Data Table 3: Chromatographic Resolution

Isomer Retention Time (min) ee (%) Reference
exo 12.3 99.5
endo 14.7 99.2

Key Challenges and Optimizations

  • Steric Hindrance : The bridgehead position (C2) complicates functionalization. Microwave-assisted synthesis reduces reaction times by 50%[^3].
  • Oxidation Side Reactions : Over-oxidation to ketones is mitigated by using milder reagents (e.g., NaClO₂)[^4].
  • Scale-Up : Batch processes achieve >90% yield at 100-g scale using flow chemistry[^3].

Chemical Reactions Analysis

Types of Reactions

BENZYL (1R,4S,6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

Mechanism of Action

The mechanism of action of BENZYL (1R,4S,6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions, enhancing its catalytic properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Protecting Group Modifications
  • (1S,4R)-2-Boc-2-azabicyclo[2.2.1]heptane (, Compound 7): Replacing Cbz with a tert-butyloxycarbonyl (Boc) group alters steric and electronic properties. Boc is more labile under acidic conditions compared to Cbz, which requires hydrogenolysis. This impacts synthetic strategies for drug intermediates .
Functional Group Replacements
  • 6-Fluoro-2-azabicyclo[2.2.1]heptane HCl (, Compound 4):
    Substituting the hydroxyl group with fluorine enhances lipophilicity and metabolic stability. Fluorine’s electron-withdrawing effect may reduce hydrogen-bonding capacity, affecting target binding .

Stereochemical Variations

exo vs. endo Isomers
  • R/S-Exo- and R/S-endo-3-azabicyclo[2.2.1]heptane-2-carbonitriles (): exo-isomers exhibit distinct spatial arrangements that influence intermolecular interactions.

Bicyclic Framework Modifications

Heteroatom Incorporation
  • (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane ():
    Replacing a carbon with oxygen (2-oxa) introduces polarity and hydrogen-bonding capability. The 5-aza configuration shifts the nitrogen’s position, altering the molecule’s basicity and conformational flexibility .
  • 3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride ():
    A larger bicyclo[3.1.1] system increases ring strain and modifies the spatial distribution of functional groups, impacting pharmacological profiles .
Ring Size and Skeletal Differences
  • 2-Azabicyclo[2.2.0]hexanes ():
    The smaller bicyclo[2.2.0] system imposes greater torsional strain, reducing stability but enhancing reactivity in cycloaddition reactions .

Reactivity of Hydroxyl Group

  • Trifluoroacetylation ():
    The hydroxyl group in bicyclo[2.2.1]heptane derivatives undergoes rapid trifluoroacetylation in CDCl₃, enabling NMR-based structural elucidation. This reactivity is critical for functionalizing the scaffold without disrupting the bicyclic core .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Bicyclic System Substituents Key Properties Reference
exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane [2.2.1] 2-Cbz, 6-OH Protected amine, polar
(1S,4R)-2-Boc-2-azabicyclo[2.2.1]heptane [2.2.1] 2-Boc Acid-labile protection
6-Fluoro-2-azabicyclo[2.2.1]heptane HCl [2.2.1] 6-F Lipophilic, stable
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane [2.2.1] 2-O, 5-N Enhanced polarity

Biological Activity

The compound exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane is a bicyclic structure belonging to the class of azabicyclic compounds, characterized by the presence of nitrogen in its ring system. This compound has garnered attention due to its potential biological activities, particularly its interactions with cholinergic receptors, which are critical in various neurological functions.

The molecular formula of this compound is C14H17NO3C_{14}H_{17}NO_3 with a molecular weight of 247.29 g/mol. The structure features a hydroxyl group at the 6-position and a carbamate group at the 2-position, contributing to its unique reactivity and potential medicinal applications.

Cholinergic Receptor Modulation

Research indicates that this compound exhibits significant biological activity as a ligand for cholinergic receptors. These receptors play a vital role in neurotransmission and are implicated in various neurodegenerative diseases such as Alzheimer's disease. The modulation of cholinergic signaling pathways can enhance cognitive function and provide therapeutic benefits .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of both hydroxyl and carbamate groups enhances its interaction with biological targets, making it a valuable candidate for further pharmacological exploration.

Compound Structural Features Biological Activity
This compoundHydroxyl group, carbamate groupCholinergic receptor ligand
7-Azabicyclo[2.2.1]heptaneNitrogen-containing bicyclic structureKnown for cholinergic receptor activity
(1R,4R)-2,5-Diazabicyclo[2.2.1]heptaneAdditional nitrogen atomDifferent pharmacological profile

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • Cognitive Enhancement : A study demonstrated that derivatives of azabicyclic structures improved memory retention in animal models by enhancing acetylcholine levels in the brain, suggesting potential applications in treating cognitive disorders .
  • Neuroprotective Effects : Another investigation reported that similar compounds exhibited neuroprotective effects against oxidative stress in neuronal cell cultures, indicating their potential as therapeutic agents for neurodegenerative diseases .
  • Antimicrobial Activity : Some derivatives were tested for antimicrobial properties, showing effectiveness against various bacterial strains, which opens avenues for exploring these compounds in infectious disease treatment .

Q & A

Q. Optimization Tips :

  • Use column chromatography for purification .
  • Control reaction temperature to minimize side products (e.g., DIAD-mediated reactions at 0°C) .

How is the stereochemistry of this compound confirmed, and what analytical techniques are critical for structural validation?

Basic
Stereochemical assignments rely on:

  • X-ray crystallography : Resolves ambiguities in exo/endo configurations (e.g., corrected misassignments in prior literature via single-crystal analysis) .
  • NMR spectroscopy : Key for verifying diastereotopic protons and coupling constants.
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

What methodologies are employed to correct stereochemical misassignments in 2-azabicyclo[2.2.1]heptane derivatives, and how does this impact subsequent research?

Advanced
Misassignments often arise from overreliance on NMR without crystallographic validation. A case study demonstrated:

  • Revisiting X-ray data : Corrected the minor product’s stereochemistry from endo-(1R,3S,4S) to exo-(1S,3S,4R).
  • Impact : Ensures accuracy in structure-activity relationships (SAR) for drug discovery.
    Methodological Recommendation :
  • Combine NMR (NOESY for spatial proximity) with X-ray for ambiguous cases .

How can palladium-catalyzed cross-coupling reactions be utilized to functionalize the 2-azabicyclo[2.2.1]heptane core for pharmacological studies?

Advanced
Palladium-bisimidazol-2-ylidene complexes enable N-heteroaryl functionalization :

  • Substrate scope : Heteroaryl halides (e.g., pyridinyl, quinolinyl) react with 7-azabicyclo[2.2.1]heptane derivatives.
  • Conditions : Catalytic Pd, mild temperatures, and inert atmosphere.
  • Yields : 40–75% depending on steric/electronic effects .
    Application : Introduces pharmacophores for targeting CNS receptors (e.g., nicotinic acetylcholine receptors) .

What are the challenges in optimizing the lipophilicity (log D) and binding affinity (Ki) of 2-azabicyclo[2.2.1]heptane derivatives for CNS-targeted radioligands?

Advanced
Key parameters for PET radioligands (e.g., (18)F-6c ):

  • log D7.4 : Optimal range 0.67–0.99 (balances blood-brain barrier penetration and nonspecific binding).
  • Ki values : Sub-nanomolar affinity (e.g., 0.02–0.3 nM for β-nAChR selectivity).
    Trade-offs : Higher lipophilicity (log D = 0.99) improves brain uptake but may slow clearance .

How does the choice of protecting groups (e.g., Cbz vs. Boc) influence the synthetic strategy and downstream applications of 2-azabicyclo[2.2.1]heptane derivatives?

Q. Advanced

  • Cbz (Benzyloxycarbonyl) : Acid-labile; removed via hydrogenolysis (Pd/C, H₂). Ideal for intermediates requiring orthogonal protection .
  • Boc (tert-butoxycarbonyl) : Base-sensitive; cleaved with TFA. Used in PharmaBlock’s tert-butyl derivatives for stability during functionalization .
    Considerations :
  • Cbz is preferred for hydroxyl-rich intermediates due to milder deprotection conditions.
  • Boc offers compatibility with acid-stable scaffolds .

What role do free radical reactions play in the synthesis of functionalized 2-azabicyclo[2.2.1]heptane derivatives?

Advanced
Free radical pathways enable:

  • Chlorination : Using SOCl₂ and benzoyl peroxide to introduce halogens .
  • Cyclization : Intramolecular reactions to form bicyclic cores (e.g., 7-azabicyclo[2.2.1]hept-2-yl radicals) .
    Advantage : Tolerates steric hindrance in rigid bicyclic systems.

What purification techniques are recommended for isolating this compound from reaction mixtures?

Q. Basic

  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane .
  • Recrystallization : From ethanol/water for crystalline intermediates .
  • Filtration : Remove unreacted reagents (e.g., triphenylphosphine oxide) after DIAD-mediated reactions .

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